Ro 64-6198: A Deep Dive into its Mechanism of Action as a Selective NOP Receptor Agonist
Ro 64-6198: A Deep Dive into its Mechanism of Action as a Selective NOP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 64-6198 is a potent and selective nonpeptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Ro 64-6198, detailing its binding affinity, functional agonism, and downstream signaling pathways. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding for researchers and drug development professionals in the field of opioid pharmacology and beyond.
Introduction
The NOP receptor, a G protein-coupled receptor (GPCR), is the fourth member of the opioid receptor family but does not bind classical opioid peptides.[3][4] Its endogenous ligand, N/OFQ, is involved in a wide array of physiological and pathological processes, including pain modulation, anxiety, and reward.[4] Ro 64-6198 has emerged as a critical pharmacological tool for elucidating the therapeutic potential of targeting the NOP receptor system.[3] It is a systemically active, brain-penetrant compound that has demonstrated a range of preclinical activities, including anxiolytic and analgesic effects.[1][3][5]
Binding Affinity and Selectivity
Ro 64-6198 exhibits high-affinity binding to the human NOP receptor with subnanomolar potency.[3] Its selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa) is a key feature, with reported selectivity ratios of over 100-fold.[1][3][6] This high selectivity minimizes off-target effects and makes Ro 64-6198 a valuable tool for studying NOP receptor-specific functions.
Table 1: Binding Affinity of Ro 64-6198 for Opioid Receptors
| Receptor | Ligand | Species | Assay | Ki (nM) | pKi | Reference |
| NOP (ORL-1) | Ro 64-6198 | Human | [3H]OFQ Competition | 0.389 | 9.4 | [2][6] |
| Human | 0.3 | [7] | ||||
| Mu (μ) | Ro 64-6198 | Human | 46.8 | [2] | ||
| 36 | [7] | |||||
| Kappa (κ) | Ro 64-6198 | Human | 89.1 | [2] | ||
| 214 | [7] | |||||
| Delta (δ) | Ro 64-6198 | Human | 1380 | [2] | ||
| 3787 | [7] |
Note: Lower Ki values indicate higher binding affinity.
Ro 64-6198 has also been screened against a broader panel of receptors and ion channels, showing no significant affinity at concentrations up to 1 µM for 44 other sites.[6] However, micromolar affinity has been noted for the sigma, histamine (B1213489) H2, and dopamine (B1211576) D2 receptors, as well as sodium-site 2 channels.[6]
Functional Activity and Signaling Pathways
Ro 64-6198 acts as a full agonist at the NOP receptor, meaning it can elicit the maximum possible response following receptor binding.[6][8] This agonism has been demonstrated through various in vitro functional assays.
G Protein Coupling and Second Messenger Modulation
Like the endogenous ligand N/OFQ, Ro 64-6198 activates the NOP receptor, which is coupled to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, activation of the NOP receptor by Ro 64-6198 stimulates the binding of guanosine (B1672433) triphosphate (GTP) analogs, such as [35S]GTPγS, to the G protein, a hallmark of GPCR activation.
Table 2: Functional Activity of Ro 64-6198 at the NOP Receptor
| Assay | Cell Line | Parameter | Value (nM) | pEC50 / pIC50 | Reference |
| [35S]GTPγS Binding | CHO | EC50 | 38.9 | 7.41 | [2][6] |
| CHO | EC50 | 25.6 | [9][10] | ||
| cAMP Accumulation (Forskolin-stimulated) | IC50 | 32.4 | 9.49 | [2][6] |
EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The signaling cascade initiated by Ro 64-6198 binding to the NOP receptor is depicted in the following diagram:
Caption: Signaling pathway of Ro 64-6198 via the NOP receptor.
Arrestin Recruitment and Receptor Desensitization
Ro 64-6198 has been shown to recruit both arrestin-2 and arrestin-3 to the NOP receptor in a concentration-dependent manner.[10] This process is crucial for receptor desensitization, a mechanism that prevents overstimulation of the receptor. In vitro studies have demonstrated that treatment with Ro 64-6198 leads to a functional desensitization of the NOP receptor, a loss of binding sites, and an apparent decrease in binding affinity.[10]
Experimental Protocols
Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of Ro 64-6198 for the human NOP receptor.
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Methodology:
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Membranes from cells stably expressing the recombinant human NOP receptor (e.g., CHO or HEK-293 cells) are prepared.
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Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ).
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Increasing concentrations of unlabeled Ro 64-6198 are added to compete for binding with the radioligand.
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After incubation, the bound and free radioligand are separated by rapid filtration.
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The amount of bound radioactivity is quantified using liquid scintillation counting.
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The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
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References
- 1. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. karger.com [karger.com]
- 8. karger.com [karger.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
